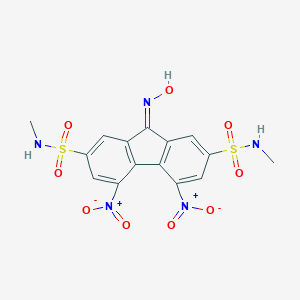![molecular formula C18H19Cl3N2O2 B401323 N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B401323.png)
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthamide group, a trichloromethyl group, and a tetrahydrofuran moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Tetrahydrofuran-2-ylmethylamine: This intermediate is synthesized by the reaction of tetrahydrofuran with a suitable amine under controlled conditions.
Formation of Trichloromethyl Intermediate: The trichloromethyl group is introduced through a chlorination reaction using reagents such as trichloromethyl chloroformate.
Coupling Reaction: The final step involves coupling the tetrahydrofuran-2-ylmethylamine with the trichloromethyl intermediate in the presence of a suitable catalyst and solvent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloromethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-benzamide
- N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-acetamide
Uniqueness
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the naphthamide group, which imparts distinct chemical and biological properties compared to its analogs. The naphthamide moiety may enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H19Cl3N2O2 |
|---|---|
Peso molecular |
401.7g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H19Cl3N2O2/c19-18(20,21)17(22-11-13-7-4-10-25-13)23-16(24)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17,22H,4,7,10-11H2,(H,23,24) |
Clave InChI |
PDGDBECHNOBEQM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-([1,1'-biphenyl]-4-ylmethylene)-2-bromobenzohydrazide](/img/structure/B401242.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B401247.png)

![Hexyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B401249.png)


![2'-({[(10-oxo-9(10H)-phenanthrenylidene)amino]oxy}carbonyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B401253.png)


![2-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B401259.png)

![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B401262.png)
